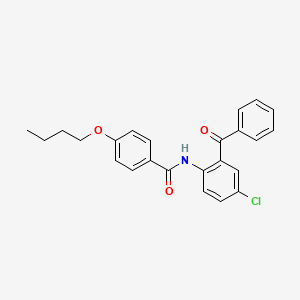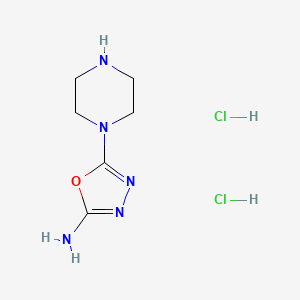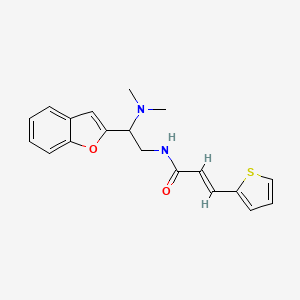
(E)-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest is a complex organic molecule that features benzofuran and thiophene as integral parts of its structure. These components are known for their significant chemical and physical properties, which contribute to various applications in materials science, pharmaceuticals, and organic electronics. However, specific information on this compound's applications outside of these domains, including drug use and side effects, is not provided here.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with acryloyl chloride as a precursor, leading to the formation of various acrylamides. Optimal reaction conditions have been identified for the synthesis of related polymerizable monomers, indicating a complex synthesis pathway for the compound of interest as well (Chen Ping, 2012).
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the crystal structures of similar compounds, revealing details such as space group, unit cell parameters, and stabilization interactions within the crystal lattice. These studies are crucial for understanding the three-dimensional arrangement and molecular geometry, which affect the compound's reactivity and physical properties (P. Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of similar acrylamide compounds has been explored, showing their participation in various chemical reactions, leading to the formation of heterocyclic compounds and demonstrating the versatility of these molecules in organic synthesis (S. Bondock et al., 2011).
Physical Properties Analysis
The physical properties of acrylamide derivatives, including their crystal structures and intermolecular interactions, have been extensively studied. These properties are influenced by the specific functional groups present in the molecule and their spatial arrangement, affecting solubility, melting points, and stability (M. Krishnamurthy et al., 2015).
Chemical Properties Analysis
Studies on related compounds have focused on their spectroscopic properties, reactivity ratios in copolymerization, and interactions with various reagents. These chemical properties are crucial for understanding the compound's behavior in different environments and its potential applications in polymer science and organic synthesis (Kun Si & K. Qiu, 1995).
Scientific Research Applications
KCNQ2 Opener Activity : Wu et al. (2004) conducted a study on the synthesis and KCNQ2 opener activity of related acrylamides, finding that certain enantiomers showed significant KCNQ2 opener activity, which is relevant in the treatment of neurological disorders due to their role in reducing neuronal hyperexcitability (Wu et al., 2004).
Synthetic Chemistry : Research by Meziane et al. (1998) and others have explored the synthetic pathways and reactions involving similar acrylamide compounds, demonstrating their utility in developing new chemical syntheses and methodologies (Meziane et al., 1998).
Vibrational Spectroscopy and Molecular Property Analysis : Barım and Akman (2021) focused on the synthesis and theoretical/experimental characterization of a novel benzofuran-based acrylamide monomer, providing insights into the molecular structure, vibration assignments, and potential applications of these compounds in various fields, including medicine and industry (Barım & Akman, 2021).
Antioxidant and Antibacterial Studies : A study by Shankerrao et al. (2013) explored the synthesis of phenolic esters and amides of related compounds, evaluating their in vitro antioxidant and antibacterial activity, which could have implications for medical and pharmaceutical applications (Shankerrao et al., 2013).
properties
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-21(2)16(18-12-14-6-3-4-8-17(14)23-18)13-20-19(22)10-9-15-7-5-11-24-15/h3-12,16H,13H2,1-2H3,(H,20,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXSKQWBGJGSEE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)/C=C/C1=CC=CS1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


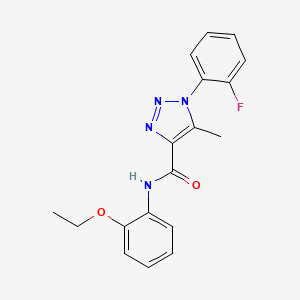


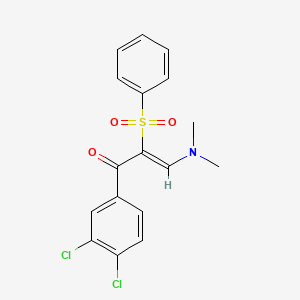
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2486082.png)
![Methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)
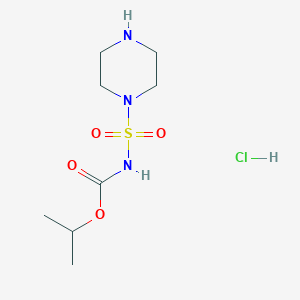
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)
